molecular formula C10H10ClFO2 B14050421 1-(5-Chloro-2-(fluoromethoxy)phenyl)propan-2-one

1-(5-Chloro-2-(fluoromethoxy)phenyl)propan-2-one

Cat. No.: B14050421
M. Wt: 216.63 g/mol
InChI Key: UFGPFPXPJSTSAS-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-(fluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C10H10ClFO2 It is a derivative of phenylpropanone, characterized by the presence of a chloro and fluoromethoxy substituent on the phenyl ring

Preparation Methods

The synthesis of 1-(5-Chloro-2-(fluoromethoxy)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-(fluoromethoxy)benzaldehyde with acetone in the presence of a base, such as sodium hydroxide, under reflux conditions. This reaction leads to the formation of the desired product through an aldol condensation followed by dehydration.

Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. For example, the use of phase transfer catalysts and polar solvents can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

1-(5-Chloro-2-(fluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: The chloro substituent on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(5-Chloro-2-(fluoromethoxy)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-(fluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The presence of the chloro and fluoromethoxy groups can influence the compound’s binding affinity and specificity. These substituents may enhance the compound’s ability to form hydrogen bonds or hydrophobic interactions with target molecules, thereby modulating their activity.

Comparison with Similar Compounds

1-(5-Chloro-2-(fluoromethoxy)phenyl)propan-2-one can be compared with similar compounds such as:

    1-(5-Chloro-2-(difluoromethoxy)phenyl)-2-propanol: This compound has a similar structure but contains an additional fluorine atom, which may alter its chemical and biological properties.

    Phenylacetone: A simpler analog without the chloro and fluoromethoxy substituents, used in the synthesis of various pharmaceuticals.

    1-Phenyl-2-propanone: Another related compound with different substituents, used as an intermediate in organic synthesis.

Properties

Molecular Formula

C10H10ClFO2

Molecular Weight

216.63 g/mol

IUPAC Name

1-[5-chloro-2-(fluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C10H10ClFO2/c1-7(13)4-8-5-9(11)2-3-10(8)14-6-12/h2-3,5H,4,6H2,1H3

InChI Key

UFGPFPXPJSTSAS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)Cl)OCF

Origin of Product

United States

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